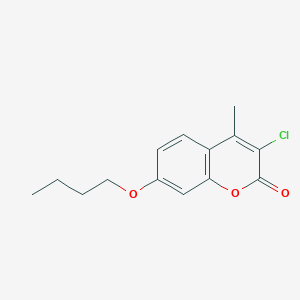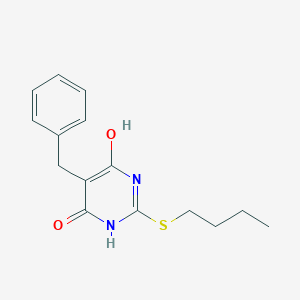
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein used in scientific research as a calcium sensor. It is a genetically encoded sensor that allows researchers to monitor calcium ion concentrations in living cells. Clomeleon has been widely used in neuroscience and other fields to study calcium signaling and neuronal activity.
Mecanismo De Acción
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one works by binding to calcium ions in cells and changing its fluorescence properties in response to changes in calcium concentration. When calcium levels are low, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one emits red fluorescence. When calcium levels are high, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one emits green fluorescence. By monitoring the ratio of red to green fluorescence, researchers can determine the calcium concentration in cells.
Biochemical and physiological effects:
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has no known biochemical or physiological effects on cells. It is a genetically encoded sensor that is designed to be non-invasive and non-toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentration with high accuracy and precision. Another advantage is its ability to monitor calcium signaling in live cells and tissues, which allows researchers to study dynamic cellular processes in real-time.
One limitation of using 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one is its relatively complex synthesis process, which can be time-consuming and expensive. Another limitation is its dependence on fluorescence microscopy, which requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for the use of 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in scientific research. One area of research is the development of new calcium sensors that are more sensitive and specific than 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one. Another area of research is the application of 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one in drug discovery, where it could be used to screen for drugs that affect calcium signaling in cells. Additionally, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one could be used to study the role of calcium signaling in disease, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one is synthesized through a multi-step process that involves the modification of a green fluorescent protein (GFP) with a calcium-binding domain. The GFP is first modified with a short peptide that binds to calcium ions. This modified GFP is then fused with a red fluorescent protein (RFP) to create the final 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one protein.
Aplicaciones Científicas De Investigación
7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has been used in a variety of scientific research applications, including neuroscience, cell biology, and drug discovery. In neuroscience, 7-butoxy-3-chloro-4-methyl-2H-chromen-2-one has been used to study calcium signaling in neurons and to monitor neuronal activity in live animals. It has also been used to study the effects of drugs on calcium signaling in cells.
Propiedades
IUPAC Name |
7-butoxy-3-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-7-17-10-5-6-11-9(2)13(15)14(16)18-12(11)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMUMXJBLSCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}diethylamine oxalate](/img/structure/B5163479.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)




![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)

![2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)